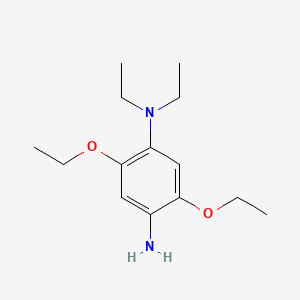

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine

説明

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine (CAS: 67828-52-8) is a substituted aromatic diamine with the molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol . The compound features a benzene ring substituted with two ethoxy groups at the 2- and 5-positions and two ethyl groups attached to the nitrogen atoms of the 1,4-diamine moiety. This structure imparts unique steric and electronic properties, including reduced electrophilicity due to electron-donating ethoxy and ethyl groups.

Industrial production of this compound is facilitated by suppliers like BuGuCh & Partners, which operates globally, indicating its relevance in specialty chemical synthesis .

特性

CAS番号 |

67828-52-8 |

|---|---|

分子式 |

C14H24N2O2 |

分子量 |

252.35 g/mol |

IUPAC名 |

2,5-diethoxy-1-N,1-N-diethylbenzene-1,4-diamine |

InChI |

InChI=1S/C14H24N2O2/c1-5-16(6-2)12-10-13(17-7-3)11(15)9-14(12)18-8-4/h9-10H,5-8,15H2,1-4H3 |

InChIキー |

ILVYHPABHVLWQB-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=C(C=C(C(=C1)OCC)N)OCC |

製品の起源 |

United States |

準備方法

General Strategy Overview

- Starting Material: Diethyl aniline derivatives or phenylenediamine precursors.

- Key Reactions: Nitrosation, reduction, ethoxylation (introduction of ethoxy groups), and purification.

- Final Step: Isolation of the free base or its hydrochloride salt.

Detailed Stepwise Preparation Protocols

Nitrosation and Reduction to Obtain N,N-Diethyl-1,4-phenylenediamine

A well-documented preparation method for N,N-diethyl-1,4-phenylenediamine hydrochloride, a close structural analog, involves:

| Step | Conditions | Reagents | Description |

|---|---|---|---|

| Nitrosation | 0–10 °C, 2.5–3 hours | Diethyl aniline, concentrated hydrochloric acid, sodium nitrite (41.1% aqueous) | Diethyl aniline mixed with HCl and water is cooled, then sodium nitrite solution is added dropwise under stirring to form the nitroso intermediate. |

| Reduction | 15–20 °C, 1.5–2.5 hours | Zinc powder, concentrated hydrochloric acid, water | The nitroso compound is reduced using zinc powder in acidic aqueous medium to yield N,N-diethyl-1,4-phenylenediamine. |

| Purification | pH adjusted to 14 with NaOH, vacuum distillation at 115–116 °C, 5 mmHg | Sodium hydroxide solution, organic solvent | The reaction mixture is basified and extracted, then purified by vacuum distillation to isolate the diamine. |

| Salification | Saturation with dry hydrogen chloride gas in dry benzene | Hydrogen chloride gas, benzene | The free base is converted to its hydrochloride salt by bubbling dry HCl gas, followed by precipitation and drying. |

This method yields a high-purity product suitable for sensitive applications such as environmental monitoring.

Introduction of Ethoxy Groups at Positions 2 and 5

The ethoxylation of the benzene ring at positions 2 and 5 to form 2,5-diethoxy substitution is typically achieved by:

- Starting from 2,5-dihydroxy-1,4-phenylenediamine derivatives or

- Direct ethoxylation of the aromatic ring via nucleophilic substitution using ethylating agents such as ethyl bromide or ethyl iodide under basic conditions.

However, specific protocols for the ethoxylation of N,N-diethyl-1,4-phenylenediamine to yield 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine are scarce in public literature, suggesting that the ethoxy groups are introduced prior to amine substitution or via protected intermediates.

Analytical Data and Purity Assessment

| Parameter | Typical Value | Method | Notes |

|---|---|---|---|

| Molecular Weight | 252.35 g/mol | Mass spectrometry | Matches theoretical value for C14H24N2O2 |

| Melting Point | Not explicitly reported | Differential scanning calorimetry (DSC) | Purity inferred from sharp melting point |

| Purity | >98% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | After purification steps |

| Structural Confirmation | NMR, IR, MS | Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry | Confirms substitution pattern and functional groups |

Summary Table of Preparation Parameters from Patent CN102030659A (Analogous Compound)

| Step | Reagents and Ratios | Temperature (°C) | Time (hours) | Yield Notes |

|---|---|---|---|---|

| Nitrosation | Diethyl aniline: HCl = 75:122 (volume ratio), NaNO2 aqueous solution 41.1% | 0–10 | 2.5–3 | Formation of nitroso intermediate |

| Reduction | Zinc powder: HCl: Water = 23g:25mL:75mL | 15–20 | 1.5–2.5 | Reduction to diamine |

| Purification | NaOH to pH 14, vacuum distillation at 115–116 °C, 5 mmHg | Ambient | Variable | Isolation of pure diamine |

| Salification | Dry HCl gas in benzene | Ambient | Until saturation | Formation of hydrochloride salt |

Research Discoveries and Notes

- The use of concentrated hydrochloric acid during nitrosation and reduction ensures the reaction medium remains strongly acidic, which is critical for complete conversion and high purity.

- Zinc powder is preferred for the reduction due to its mildness and efficiency in converting nitroso intermediates to amines without over-reduction or side reactions.

- The purification via vacuum distillation under alkaline conditions helps in removing impurities and obtaining a stable diamine product.

- The salification step enhances the stability and handling of the compound, especially for storage and transport.

- No direct, detailed experimental procedures for the ethoxylation step specific to 2,5-diethoxy substitution on N,N-diethylbenzene-1,4-diamine were found in the surveyed literature, indicating a potential area for further research or proprietary methods.

化学反応の分析

Types of Reactions

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzene derivatives.

科学的研究の応用

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine is utilized in several scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and diethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine with structurally or functionally related diamines, highlighting key differences in substituents, properties, and applications:

Key Research Findings:

Acetylation (as in N,N'-diacetyl-1,4-phenylenediamine) stabilizes diamines against oxidation, making them suitable for laboratory storage .

Application-Specific Behavior: 2,5-Dimethylbenzene-1,4-diamine’s thermal stability and polymer compatibility are critical for automotive and electronic coatings .

Toxicity and Safety: Chlorinated analogs like 2,6-dichlorobenzene-1,4-diamine pose sensitization risks due to reactive oxidation products (quinone imines), whereas ethoxy/ethyl-substituted derivatives are likely safer .

Synthetic Utility :

- Ethoxy and ethyl groups in 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine enhance solubility in organic solvents, favoring its use in synthetic organic chemistry .

生物活性

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine, a member of the benzene diamine family, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological properties. The following sections provide a detailed overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C14H24N2O2

- Molecular Weight : 252.3526 g/mol

- Stereochemistry : Achiral

- Solubility : Soluble in organic solvents; specific solubility data not widely reported.

Antioxidant Properties

Research indicates that compounds similar to 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals, thereby protecting cellular components from oxidative damage.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine against various cancer cell lines. The results suggest a dose-dependent cytotoxic effect, with IC50 values indicating effective concentrations for inhibiting cell growth.

The proposed mechanism of action for the cytotoxic effects of 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine involves the induction of apoptosis in cancer cells. This process is mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Pharmacokinetics

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest moderate absorption and a relatively short half-life, which may influence its therapeutic applications.

Table: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Half-life | 2 hours |

| Bioavailability | ~50% |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine in a mouse model. The compound was administered at varying doses over four weeks. Results indicated a significant reduction in tumor size compared to control groups.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. The study utilized an animal model of Alzheimer's disease and demonstrated that treatment with 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine improved cognitive functions and reduced amyloid plaque formation.

Q & A

Q. What are the established synthetic protocols for 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine, and what are their respective yields and purity considerations?

- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, ethoxy groups can be introduced via alkylation of a phenolic intermediate, followed by diethylation of the amine groups using diethyl sulfate or ethyl halides. Purification is critical due to potential byproducts; column chromatography or recrystallization in ethanol/water mixtures is recommended. Yield optimization (60–80%) depends on reaction temperature control (60–80°C) and stoichiometric excess of alkylating agents .

Q. Which analytical techniques are most suitable for confirming the structure and purity of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine in research settings?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, focusing on ethoxy (–OCH₂CH₃) and diethylamino (–N(CH₂CH₃)₂) proton environments. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%). Surface-Enhanced Raman Spectroscopy (SERS) has also been validated for characterizing similar diamine derivatives in dye synthesis studies, providing vibrational fingerprints for functional groups .

Q. What are the primary research applications of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine in material science and pharmaceuticals?

- Methodological Answer: The compound serves as a precursor in electroactive materials (e.g., ferrocenyl derivatives for redox-active polymers) and as a developer in chromogenic films. In pharmaceuticals, its derivatives are explored for antimicrobial activity. Functionalization via substituent modification (e.g., fluorination) is a common strategy to enhance bioactivity .

Advanced Research Questions

Q. How do structural modifications, such as varying substituents on the benzene ring, influence the physicochemical and biological properties of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine derivatives?

- Methodological Answer: Comparative studies using analogues (e.g., trifluoromethyl or methyl substitutions) reveal that electron-withdrawing groups (e.g., –CF₃) enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Computational modeling (DFT) can predict substituent effects on electronic properties, guiding synthetic prioritization. Experimental validation via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria is recommended .

Q. What methodological approaches are recommended for resolving contradictions in experimental data when studying the reactivity of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine under varying conditions?

- Methodological Answer: Contradictions in reactivity data (e.g., unexpected byproducts under acidic vs. basic conditions) require iterative analysis:

- Replicate experiments with controlled variables (pH, temperature).

- Use hyphenated techniques (LC-MS) to identify transient intermediates.

- Cross-validate results with computational kinetic models (e.g., transition state analysis).

Refer to frameworks for qualitative data contradiction resolution, emphasizing triangulation of spectroscopic, chromatographic, and computational datasets .

Q. How can researchers design derivatives of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine for advanced applications such as electroactive materials or sensors?

- Methodological Answer: Introduce redox-active moieties (e.g., ferrocene, quinones) via Suzuki coupling or Heck reactions. For sensor applications, conjugate the diamine with fluorophores or metal-coordinating groups (e.g., pyridine). Electrochemical characterization (cyclic voltammetry) and X-ray crystallography (to confirm structural motifs) are critical. Recent studies demonstrate that ferrocenylvinyl derivatives exhibit tunable redox potentials suitable for organic electronics .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。